molecular formula C15H12ClFN6O B214807 N-(5-anilino-1H-tetraazol-1-yl)-2-(2-chloro-6-fluorophenyl)acetamide

N-(5-anilino-1H-tetraazol-1-yl)-2-(2-chloro-6-fluorophenyl)acetamide

Numéro de catalogue B214807
Poids moléculaire: 346.75 g/mol
Clé InChI: ATGDHLVANXVEBH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-anilino-1H-tetraazol-1-yl)-2-(2-chloro-6-fluorophenyl)acetamide, also known as TAK-715, is a synthetic compound that has shown potential as a therapeutic agent for the treatment of various diseases.

Mécanisme D'action

N-(5-anilino-1H-tetraazol-1-yl)-2-(2-chloro-6-fluorophenyl)acetamide exerts its pharmacological effects by inhibiting the activity of p38 MAPK, a key signaling molecule involved in the inflammatory response. p38 MAPK is activated in response to various stimuli, including cytokines, stress, and inflammation, and plays a crucial role in the regulation of immune and inflammatory responses. By inhibiting p38 MAPK activity, this compound reduces the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the suppression of cancer cell proliferation and survival, and the attenuation of neurodegenerative processes. In addition, this compound has been shown to have antioxidant and anti-apoptotic effects, which may contribute to its therapeutic potential in various diseases.

Avantages Et Limitations Des Expériences En Laboratoire

N-(5-anilino-1H-tetraazol-1-yl)-2-(2-chloro-6-fluorophenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for p38 MAPK inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its relatively short half-life and poor solubility, which may affect its pharmacokinetics and bioavailability.

Orientations Futures

There are several future directions for the research and development of N-(5-anilino-1H-tetraazol-1-yl)-2-(2-chloro-6-fluorophenyl)acetamide. One potential direction is the optimization of its pharmacokinetic and pharmacodynamic properties, to improve its efficacy and safety in clinical settings. Another direction is the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. Finally, the development of novel analogs and derivatives of this compound may provide new opportunities for the discovery of more potent and selective p38 MAPK inhibitors.

Méthodes De Synthèse

N-(5-anilino-1H-tetraazol-1-yl)-2-(2-chloro-6-fluorophenyl)acetamide is synthesized using a multi-step process that involves the reaction of 2-chloro-6-fluoroaniline with 1H-tetrazole-5-amine to produce the intermediate compound, 2-(2-chloro-6-fluorophenyl)-5-tetrazolylamine. This intermediate is then reacted with N-(2-bromoethyl)acetamide to yield the final product, this compound.

Applications De Recherche Scientifique

N-(5-anilino-1H-tetraazol-1-yl)-2-(2-chloro-6-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurological disorders. In preclinical studies, this compound has shown anti-inflammatory effects by inhibiting the activity of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule involved in the inflammatory response. This compound has also shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, by targeting multiple signaling pathways involved in cancer cell proliferation and survival. In addition, this compound has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Propriétés

Formule moléculaire

C15H12ClFN6O

Poids moléculaire

346.75 g/mol

Nom IUPAC

N-(5-anilinotetrazol-1-yl)-2-(2-chloro-6-fluorophenyl)acetamide

InChI

InChI=1S/C15H12ClFN6O/c16-12-7-4-8-13(17)11(12)9-14(24)20-23-15(19-21-22-23)18-10-5-2-1-3-6-10/h1-8H,9H2,(H,20,24)(H,18,19,22)

Clé InChI

ATGDHLVANXVEBH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=NN=NN2NC(=O)CC3=C(C=CC=C3Cl)F

SMILES canonique

C1=CC=C(C=C1)NC2=NN=NN2NC(=O)CC3=C(C=CC=C3Cl)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.